molecular formula C5H5FN2O4S2 B2867015 Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 2344685-93-2

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2867015
CAS No.: 2344685-93-2
M. Wt: 240.22
InChI Key: QVJIEKYOCOBIOI-UHFFFAOYSA-N
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Description

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the fluorosulfonyl group in this compound adds unique chemical properties, making it of interest in various fields of research and industry.

Scientific Research Applications

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, if it’s used as a reagent in organic synthesis, its mechanism of action would involve the transfer of the fluorosulfonyl group to other molecules .

Safety and Hazards

As with any chemical compound, handling Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate would require appropriate safety measures. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate typically involves the introduction of the fluorosulfonyl group into the thiadiazole ring. One common method is the reaction of a thiadiazole precursor with a fluorosulfonylating agent under controlled conditions. For example, the reaction can be carried out using fluorosulfonyl radicals generated from precursors such as fluorosulfonyl chloride or fluorosulfonyl imide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorosulfonyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Addition Reactions: The compound can react with nucleophiles or electrophiles, resulting in the addition of new groups to the ring structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Fluorosulfonylating Agents: Such as fluorosulfonyl chloride or fluorosulfonyl imide.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation or reduction reactions may result in compounds with altered oxidation states.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(trifluoromethylsulfonyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(chlorosulfonyl)-1,3,4-thiadiazole-2-carboxylate
  • Ethyl 5-(methylsulfonyl)-1,3,4-thiadiazole-2-carboxylate

Uniqueness

Ethyl 5-(fluorosulfonyl)-1,3,4-thiadiazole-2-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s reactivity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

ethyl 5-fluorosulfonyl-1,3,4-thiadiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O4S2/c1-2-12-4(9)3-7-8-5(13-3)14(6,10)11/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVJIEKYOCOBIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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